Methyl 3-hydroxypentadecanoate
Overview
Description
Methyl 3-hydroxypentadecanoate is an ester compound with the molecular formula C16H32O3 and a molecular weight of 272.42 g/mol . It is a derivative of pentadecanoic acid, where a hydroxyl group is attached to the third carbon atom, and the carboxyl group is esterified with methanol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypentadecanoate can be synthesized through the esterification of 3-hydroxypentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as:
Esterification: Reacting 3-hydroxypentadecanoic acid with methanol in the presence of an acid catalyst.
Purification: Removing excess methanol and by-products through distillation.
Crystallization: Isolating the pure ester by cooling the reaction mixture and filtering out the solid product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxypentadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 3-oxopentadecanoic acid or 3-carboxypentadecanoic acid.
Reduction: 3-hydroxypentadecanol.
Substitution: 3-halopentadecanoate derivatives.
Scientific Research Applications
Methyl 3-hydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of macrocyclic lactones and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of methyl 3-hydroxypentadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-hydroxypentadecanoic acid and methanol. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Methyl 3-hydroxydodecanoate: A shorter-chain analog with similar chemical properties but different physical characteristics.
Methyl 15-hydroxypentadecanoate: A compound with a hydroxyl group at the terminal position, used in the synthesis of macrocyclic lactones.
Uniqueness: Methyl 3-hydroxypentadecanoate is unique due to the position of the hydroxyl group on the third carbon atom, which imparts distinct reactivity and properties compared to its analogs. This positional difference influences its behavior in chemical reactions and its applications in various fields.
Properties
IUPAC Name |
methyl 3-hydroxypentadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLYTGDXNHUARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552328 | |
Record name | Methyl 3-hydroxypentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112538-88-2 | |
Record name | Methyl 3-hydroxypentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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